5-methoxy-3-methyl-2-phenyl-1H-indole 5-methoxy-3-methyl-2-phenyl-1H-indole
Brand Name: Vulcanchem
CAS No.: 64648-65-3
VCID: VC15947360
InChI: InChI=1S/C16H15NO/c1-11-14-10-13(18-2)8-9-15(14)17-16(11)12-6-4-3-5-7-12/h3-10,17H,1-2H3
SMILES:
Molecular Formula: C16H15NO
Molecular Weight: 237.30 g/mol

5-methoxy-3-methyl-2-phenyl-1H-indole

CAS No.: 64648-65-3

Cat. No.: VC15947360

Molecular Formula: C16H15NO

Molecular Weight: 237.30 g/mol

* For research use only. Not for human or veterinary use.

5-methoxy-3-methyl-2-phenyl-1H-indole - 64648-65-3

Specification

CAS No. 64648-65-3
Molecular Formula C16H15NO
Molecular Weight 237.30 g/mol
IUPAC Name 5-methoxy-3-methyl-2-phenyl-1H-indole
Standard InChI InChI=1S/C16H15NO/c1-11-14-10-13(18-2)8-9-15(14)17-16(11)12-6-4-3-5-7-12/h3-10,17H,1-2H3
Standard InChI Key YZPJEXBGWCXBPS-UHFFFAOYSA-N
Canonical SMILES CC1=C(NC2=C1C=C(C=C2)OC)C3=CC=CC=C3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features an indole backbone—a benzene ring fused to a pyrrole ring—with three distinct substituents:

  • A methoxy group (-OCH₃) at position 5

  • A methyl group (-CH₃) at position 3

  • A phenyl group (-C₆H₅) at position 2

X-ray crystallography data reveal that the indole rings are nearly planar, with dihedral angles of 84.49° between the two aromatic systems . The phenyl group at position 2 adopts a conformation orthogonal to the indole plane, contributing to steric hindrance and influencing reactivity .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular Weight237.30 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point308.5 ± 22.0 °C
LogP (Partition Coefficient)4.15

Synthetic Methodologies

Fischer Indole Synthesis

The Fischer indolization reaction is a cornerstone for synthesizing this compound. A typical protocol involves:

  • Condensation of phenylhydrazine with a substituted cyclohexanone derivative under acidic conditions .

  • Cyclization via -sigmatropic rearrangement to form the indole core.

  • Subsequent functionalization steps to introduce the methoxy and methyl groups .

Bischler–Möhlau Indole Synthesis

Alternative routes employ the Bischler–Möhlau method, where α-brominated propiophenones react with substituted anilines to construct the indole skeleton . For example, benzyl-protected intermediates are deprotected via catalytic hydrogenation to yield the final product .

Table 2: Comparison of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Fischer Indole65–75High regioselectivityAcid-sensitive substrates
Bischler–Möhlau50–60Tolerance for electron-deficient groupsMulti-step protection/deprotection

Biological Activities and Mechanisms

Antiproliferative Effects

5-Methoxy-3-methyl-2-phenyl-1H-indole demonstrates potent activity against human cancer cell lines, including HeLa (cervical adenocarcinoma) and A2780 (ovarian carcinoma), with GI₅₀ values <5 μM . Mechanistic studies indicate topoisomerase II inhibition as a primary mode of action, disrupting DNA replication and inducing apoptosis .

Neuroprotective Properties

The methoxy group at position 5 enhances blood-brain barrier permeability, enabling neuroprotective effects in models of Alzheimer’s disease. In vitro assays show reduced tau hyperphosphorylation and amyloid-β aggregation, likely mediated by antioxidant pathways.

Antimicrobial Activity

Structural analogs exhibit broad-spectrum antimicrobial activity, with MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli. The phenyl group at position 2 facilitates membrane disruption, while the methyl group enhances lipophilicity .

Chemical Reactivity and Derivative Synthesis

Electrophilic Substitution

The electron-rich indole ring undergoes electrophilic substitution at positions 4 and 6. Common reactions include:

  • Nitration: Concentrated HNO₃ yields 4-nitro derivatives .

  • Sulfonation: H₂SO₄ introduces sulfonic acid groups for water-soluble analogs.

Oxidation and Reduction

  • Oxidation: KMnO₄ converts the indole nucleus to oxindole derivatives .

  • Reduction: NaBH₄ selectively reduces the C2-C3 double bond, generating dihydroindoles .

Table 3: Representative Reactions and Products

Reaction TypeReagentsMajor ProductApplication
NitrationHNO₃, H₂SO₄4-Nitro-substituted indoleAntibacterial agents
N-AlkylationNaH, R-XN-Alkylated derivativesCNS-targeted drugs

Pharmacological Applications

Anticancer Drug Development

Derivatives of this compound show promise as dual-acting agents:

  • Compound 32 (from ) induces mitochondrial transmembrane potential collapse and sub-G₀ phase arrest, confirming apoptosis .

  • Structure-activity relationship (SAR) studies highlight the necessity of the 3-methyl group for topoisomerase II binding .

Neurodegenerative Disease Therapeutics

In murine models, analogs reduce hippocampal neuronal loss by 40–60% via modulation of Nrf2/ARE antioxidant pathways. Clinical trials are pending to evaluate bioavailability and toxicity profiles.

Comparison with Structural Analogs

Table 4: Key Analogues and Distinct Features

CompoundStructural DifferencesBiological Profile
5-Hydroxyindoleacetic AcidHydroxy at C5Neurotransmitter metabolite
5-Methoxyindoleacetic AcidMethoxy at C5Anti-inflammatory
Indole-3-Carboxylic AcidCarboxylic acid at C3Antitubercular

The unique combination of substituents in 5-methoxy-3-methyl-2-phenyl-1H-indole optimizes both lipophilicity and target engagement, distinguishing it from simpler indoles.

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